molecular formula C11H13ClINO B7863491 N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine

N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7863491
M. Wt: 337.58 g/mol
InChI Key: SVSROQMOKGAZRL-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine is an organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a phenyl ring substituted with chlorine and iodine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the phenyl ring with chlorine and iodine substituents. One common method involves the reaction of 2-chloro-4-iodoaniline with tetrahydro-2H-pyran-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene, with the mixture being heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Nitro or nitrile derivatives.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of chlorine and iodine atoms may enhance its binding affinity to certain targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Chloro-4-bromophenyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Chloro-4-fluorophenyl)tetrahydro-2H-pyran-4-amine
  • N-(2-Chloro-4-methylphenyl)tetrahydro-2H-pyran-4-amine

Comparison: N-(2-Chloro-4-iodophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the iodine atom provides distinct steric and electronic effects, potentially leading to different reaction outcomes and biological interactions.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c12-10-7-8(13)1-2-11(10)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSROQMOKGAZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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